Cas no 115936-68-0 (Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester, (6a,6ab,14ab)- (9CI))

Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester, (6a,6ab,14ab)- (9CI) structure
115936-68-0 structure
Product Name:Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester, (6a,6ab,14ab)- (9CI)
Número CAS:115936-68-0
MF:C34H35NO15
Megavatios:697.639411211014
CID:166676
PubChem ID:197261
Update Time:2025-04-19

Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester, (6a,6ab,14ab)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester, (6a,6ab,14ab)- (9CI)
    • Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1
    • Benzo[a]naphthacene-2-carboxylicacid, 11-[(6-deoxy-2,4-di-O-methyl-a-L-mannopyranosyl)amino]-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-,methyl ester,
    • ZTM000990
    • CHEMBL1997973
    • Benzo(a)naphthacene-2-carboxylic acid, 11-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)amino)-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-, methyl ester, (6-alpha,6a-beta,14a-beta)-
    • Benzo(a)naphthacene-2-carboxylic acid, 11-((6-deoxy-2,4-di-O-methyl-beta-L-mannopyranosyl)amino)-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-, methyl ester, (6-alpha,6a-beta,14a-beta)-
    • 11-(2,4-di-O-methylrhamnopyranosyl)amino-5,6,6a,14a-tetrahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-2-methoxycarbonyl-3-methylbenzo(a)naphthacene-7,9,12,14-tetraone
    • Antibiotic SF 2446A1
    • methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyl-tetrahydropyran-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate
    • NCI60_007424
    • NSC-624488
    • SF 2446A2
    • 115834-23-6
    • N-(1,6,8,14a-Tetrahydroxy-6a-methoxy-2-(methoxycarbonyl)-3-methyl-7,9,12,14-tetraoxo-5,6,6a,7,9,12,14,14a-octahydrobenzo[a]naphthacen-11-yl)-6-deoxy-2,4-di-O-methylhexopyranosylamine
    • Antibiotic SF 2446A2
    • DTXSID70921819
    • SF 2446A1
    • NSC624488
    • Streptomyces antibiotic SF-2446-A-1
    • SCHEMBL16048148
    • 6-deoxy-2,4-di-O-methyl-N-[1,6,8,14a-tetrahydroxy-6a-methoxy-2-(methoxycarbonyl)-3-methyl-7,9,12,14-tetraoxo-5,6,6a,7,9,12,14,14a-octahydrobenzo[a]tetracen-11-yl]hexopyranosylamine
    • SF2446A1
    • Benzo(a)naphthacene-2-carboxylic acid, 11-((6-deoxy-2,4-di-O-methyl-alpha-L-manopyranosyl)amino)-5,6,6a,7,9,12,14,14a-octahydro-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-, methyl ester, (6alpha,6abeta,14abeta)-
    • 115936-68-0
    • methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate
    • Renchi: 1S/C34H35NO15/c1-11-7-13-8-18(37)34(49-6)30(43)21-15(29(42)33(34,45)22(13)25(40)19(11)32(44)48-5)9-14-20(24(21)39)17(36)10-16(23(14)38)35-31-28(47-4)26(41)27(46-3)12(2)50-31/h7,9-10,12,18,26-28,31,35,37,39-41,45H,8H2,1-6H3
    • Clave inchi: QAXIGMXDHAMYPV-UHFFFAOYSA-N
    • Sonrisas: O(C)C12C(C3C(=C4C(C=C(C(C4=CC=3C(C1(C1C(=C(C(=O)OC)C(C)=CC=1CC2O)O)O)=O)=O)NC1C(C(C(C(C)O1)OC)O)OC)=O)O)=O

Atributos calculados

  • Calidad precisa: 697.201
  • Masa isotópica única: 697.201
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 16
  • Recuento de átomos pesados: 50
  • Cuenta de enlace giratorio: 7
  • Complejidad: 1470
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 8
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 245Ų

Propiedades experimentales

  • Denso: 1.61
  • Punto de ebullición: 992.2°C at 760 mmHg
  • Punto de inflamación: 553.9°C
  • índice de refracción: 1.688
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd